

# Application Note: Detailed Synthesis Protocol for 5-bromo-N-cyclooctylfuran-2-carboxamide

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## Compound of Interest

Compound Name: 5-bromo-N-cyclooctylfuran-2-carboxamide

Cat. No.: B1269317

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This document provides a detailed protocol for the synthesis of **5-bromo-N-cyclooctylfuran-2-carboxamide**, a valuable building block for researchers in medicinal chemistry and drug development. The synthesis is based on a standard amide coupling reaction between 5-bromofuran-2-carboxylic acid and cyclooctylamine.

## Compound Information

Parameter	Value	Reference
Product Name	5-bromo-N-cyclooctylfuran-2-carboxamide	--INVALID-LINK--[1]
CAS Number	310453-09-9	--INVALID-LINK--[1]
Molecular Formula	C <sub>13</sub> H <sub>18</sub> BrNO <sub>2</sub>	--INVALID-LINK--[1]
Molecular Weight	300.19 g/mol	--INVALID-LINK--[1]
Starting Material 1	5-Bromofuran-2-carboxylic acid	[2][3][4][5][6]
CAS Number (SM1)	585-70-6	[2][3][4][5][6]
Molecular Weight (SM1)	190.98 g/mol	[5]
Starting Material 2	Cyclooctylamine	[7][8][9][10][11]
CAS Number (SM2)	5452-37-9	[8]
Molecular Weight (SM2)	127.23 g/mol	[8]

## Experimental Protocol: Amide Coupling Using a Carbodiimide Reagent

This protocol is a general guideline based on established amide bond formation methodologies[12][13]. Optimization may be required to achieve higher yields.

Materials and Reagents:

- 5-Bromofuran-2-carboxylic acid
- Cyclooctylamine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)

- Dichloromethane (DCM), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethyl acetate (for extraction and chromatography)
- Hexanes (for chromatography)

Procedure:

- **Reaction Setup:** To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromofuran-2-carboxylic acid (1.0 equivalent).
- **Dissolution:** Dissolve the carboxylic acid in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).
- **Addition of Reagents:** To the stirred solution, add hydroxybenzotriazole (HOBt, 1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).
- **Activation:** Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
- **Amine Addition:** In a separate flask, dissolve cyclooctylamine (1.1 equivalents) in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture.
- **Base Addition:** Add N,N-diisopropylethylamine (DIPEA, 2.0 equivalents) to the reaction mixture.
- **Reaction:** Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**

- Dilute the reaction mixture with dichloromethane or ethyl acetate.
- Wash the organic layer sequentially with saturated aqueous  $\text{NaHCO}_3$  solution, water, and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ .
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **5-bromo-N-cyclooctylfuran-2-carboxamide**.
- Characterization: Characterize the final product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its identity and purity.

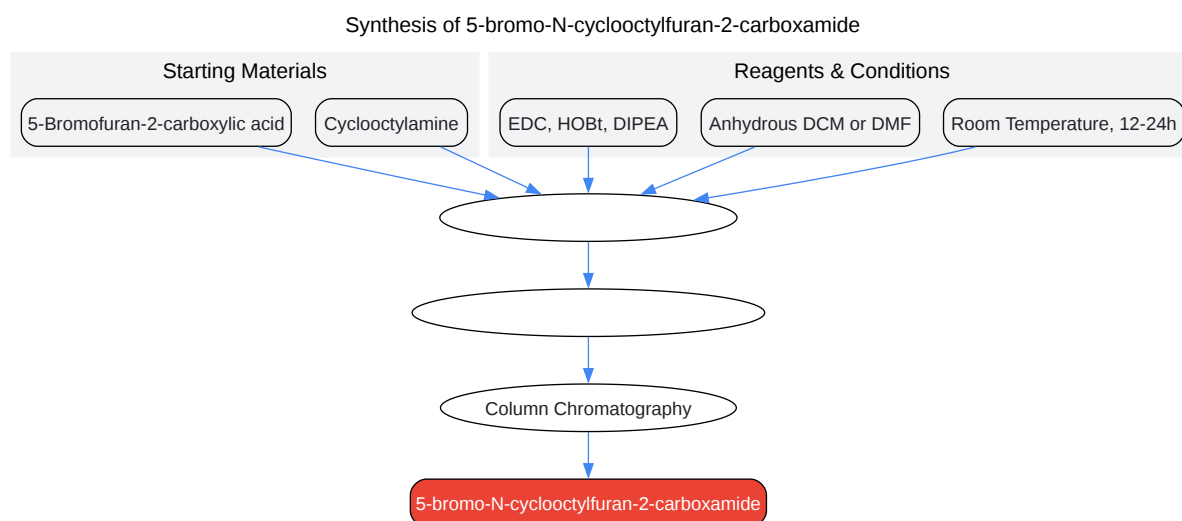
## Alternative Protocol: Acyl Chloride Formation

An alternative method involves the conversion of the carboxylic acid to its more reactive acyl chloride intermediate[12][14].

- Acyl Chloride Formation: Gently reflux a solution of 5-bromofuran-2-carboxylic acid (1.0 eq) in thionyl chloride ( $\text{SOCl}_2$ ) or treat it with oxalyl chloride in an anhydrous solvent like DCM with a catalytic amount of DMF. After the reaction is complete (typically 1-3 hours), remove the excess thionyl chloride or oxalyl chloride under reduced pressure.
- Amidation: Dissolve the resulting crude acyl chloride in anhydrous DCM. Cool the solution in an ice bath and add a solution of cyclooctylamine (1.1 eq) and a non-nucleophilic base such as triethylamine or DIPEA (2.0 eq) in DCM dropwise.
- Reaction and Work-up: Stir the reaction mixture at room temperature until completion (monitored by TLC). The work-up and purification steps are similar to the carbodiimide protocol described above.

## Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **5-bromo-N-cyclooctylfuran-2-carboxamide** via the carbodiimide coupling method.



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Caption: Workflow for the synthesis of **5-bromo-N-cyclooctylfuran-2-carboxamide**.

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## References

- 1. 5-bromo-N-cyclooctylfuran-2-carboxamide | C13H18BrNO2 | CID 762748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 585-70-6|5-Bromofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. indiamart.com [indiamart.com]
- 6. 5-溴-2-呋喃甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Cyclooctylamine 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. labproinc.com [labproinc.com]
- 9. Cyclooctylamine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Cyclooctylamine 97 5452-37-9 [sigmaaldrich.com]
- 11. cymitquimica.com [cymitquimica.com]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. hepatochem.com [hepatochem.com]
- 14. researchgate.net [researchgate.net]
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